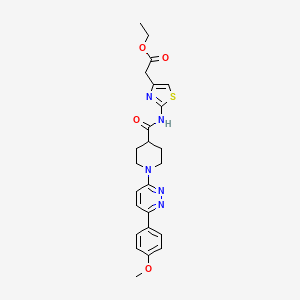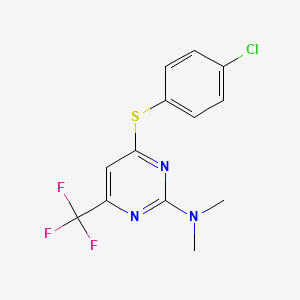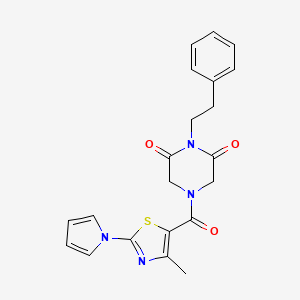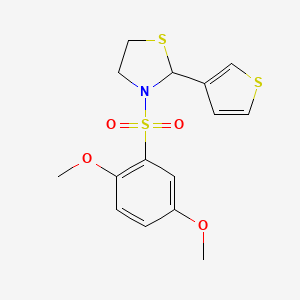
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, as part of a class of compounds with similar structures, has been investigated for its potential applications in pharmacology. For instance, a structurally related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), was characterized as a κ-opioid receptor (KOR) antagonist, showing high affinity for human, rat, and mouse KORs. This compound demonstrated potential in treating depression and addiction disorders, as indicated by its effectiveness in various in vivo assays (Grimwood et al., 2011).
Chemical Synthesis and Catalysis
The chemical structure of this compound is relevant in the field of chemical synthesis and catalysis. For example, organocatalysts with similar structures have shown high catalytic activity in asymmetric Michael reactions. Such organocatalysts, including those with a pyrrolidine and sulfone moiety, have been used for stereoselective addition of ketones to nitroolefins (Syu et al., 2010).
Neuroprotective Properties
Compounds with structural similarities to this compound have been studied for their neuroprotective properties. For instance, mangiferin, a natural polyphenol, was shown to protect neuroblastoma cells against toxicity induced by 1-Methyl-4-phenyl-pyridine ion (MPP+), a compound related to oxidative stress and Parkinson's disease (Amazzal et al., 2007).
Metabolic Studies
In metabolic studies, compounds with a similar structure to this compound have been analyzed for their interaction with metabolic enzymes. For example, 2-methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA) demonstrated involvement in monoamine oxidase A (MAO-A) and cytochrome P450 (CYP)-mediated clearance, providing insights into drug metabolism and pharmacokinetics (Sawant Basak et al., 2014).
Neuropharmacological Effects
The neuropharmacological effects of similar compounds have been studied, revealing potential therapeutic applications. For instance, research on orexin-1 receptor mechanisms using compounds with structural similarities has highlighted their role in compulsive food consumption and potential applications in treating binge eating and other eating disorders (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c19-11-13-5-1-2-7-15(13)21-18(24)17(23)20-12-14-6-3-9-22(14)28(25,26)16-8-4-10-27-16/h1-2,4-5,7-8,10,14H,3,6,9,12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCGSGWHODLWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2688931.png)







![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)
![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)
![Ethyl 4-cyano-5-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2688948.png)
![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)